![molecular formula C19H24N2O3S B5511590 2-methyl-6-({4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}methyl)phenol](/img/structure/B5511590.png)
2-methyl-6-({4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}methyl)phenol
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Overview
Description
This chemical compound belongs to a class of substances characterized by their sulfonyl and piperazinyl functional groups. These functional groups are known for their roles in creating compounds with a variety of biological activities and industrial applications. The compound is of interest in the synthesis of more complex molecules, especially in the fields of medicinal chemistry and material science.
Synthesis Analysis
The synthesis of similar sulfonyl piperazine compounds has been achieved through various methods, including microwave-assisted synthesis and nucleophilic aromatic substitution reactions. For example, Williams et al. (2010) discussed the microwave-assisted synthesis of a complex molecule involving piperazinyl and sulfonyl components, highlighting the efficiency of this method in forming the desired heteroaryl ether core structure with high yield (Williams et al., 2010).
Molecular Structure Analysis
The molecular structure of sulfonyl piperazine derivatives is characterized by the presence of a sulfonyl group attached to a piperazine ring, which can further be substituted with various functional groups to alter the compound's properties. The structure of these compounds often determines their reactivity and potential applications. For instance, Berredjem et al. (2010) reported the crystal structure of a similar sulfonyl piperazine compound, providing insights into its molecular configuration and potential interaction sites (Berredjem et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-methyl-6-[[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-15-6-8-18(9-7-15)25(23,24)21-12-10-20(11-13-21)14-17-5-3-4-16(2)19(17)22/h3-9,22H,10-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMJKTTZSLCSEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC(=C3O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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